molecular formula C19H16N4O4 B12999451 N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

Cat. No.: B12999451
M. Wt: 364.4 g/mol
InChI Key: UIRTWNOZSXWLGF-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes an ethynyl group, a methoxyethoxy group, and a nitroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Ethynyl Group: The ethynyl group is introduced through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.

    Addition of the Methoxyethoxy Group: The methoxyethoxy group is typically added through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit the function of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethynylphenyl)-6-nitroquinazolin-4-amine: Lacks the methoxyethoxy group.

    N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-quinazolin-4-amine: Lacks the nitro group.

Uniqueness

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine is unique due to the presence of both the nitro group and the methoxyethoxy group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C19H16N4O4/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23(24)25)18(27-8-7-26-2)11-16(15)20-12-21-19/h1,4-6,9-12H,7-8H2,2H3,(H,20,21,22)

InChI Key

UIRTWNOZSXWLGF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-]

Origin of Product

United States

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